molecular formula C13H18BNO4 B3383897 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane CAS No. 508178-15-2

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Cat. No. B3383897
CAS RN: 508178-15-2
M. Wt: 263.10
InChI Key: MXHRQSAUSKGAQV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (TNBD) is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of research. TNBD is a highly reactive compound that can be used as a versatile intermediate for the synthesis of a wide range of organic compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane has been extensively studied for its potential applications in various fields of research. One of the major areas of research is the development of new organic materials for electronic applications. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane can be used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Another area of research is the development of new catalysts for organic reactions. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane can be used as a ligand for transition metal catalysts, which have potential applications in various organic reactions such as cross-coupling reactions and asymmetric catalysis.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is not well understood. However, it is believed that 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane can act as a Lewis acid, which can coordinate with electron-rich molecules and facilitate various organic reactions. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane can also act as a boron source, which can be incorporated into organic molecules to form boron-containing compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane. However, it has been reported that 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is not toxic to human cells and does not cause significant damage to DNA. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane has also been shown to have low cytotoxicity and low hemolytic activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is its versatility in organic synthesis. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane can be used as a building block for the synthesis of a wide range of organic compounds, which makes it a valuable tool for organic chemists. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane also has high reactivity, which allows for rapid and efficient organic reactions.
However, there are also some limitations associated with the use of 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane in lab experiments. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is a highly reactive compound, which can be difficult to handle and store. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is also sensitive to air and moisture, which can lead to decomposition and loss of reactivity.

Future Directions

There are several future directions for research on 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane. One area of research is the development of new organic materials for electronic applications. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane can be used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as OLEDs and OFETs.
Another area of research is the development of new catalysts for organic reactions. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane can be used as a ligand for transition metal catalysts, which have potential applications in various organic reactions such as cross-coupling reactions and asymmetric catalysis.
In addition, there is also potential for the use of 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane in medicinal chemistry. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane can be incorporated into organic molecules to form boron-containing compounds, which have potential applications in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is a boron-containing compound that has potential applications in various fields of research. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane can be synthesized using a Suzuki-Miyaura coupling reaction and can be used as a building block for the synthesis of a wide range of organic compounds. 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane has high reactivity and can act as a Lewis acid or a boron source, which makes it a valuable tool for organic chemists. Further research on 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane could lead to the development of new organic materials for electronic applications, new catalysts for organic reactions, and new drugs for the treatment of various diseases.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9-6-10(8-11(7-9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRQSAUSKGAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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